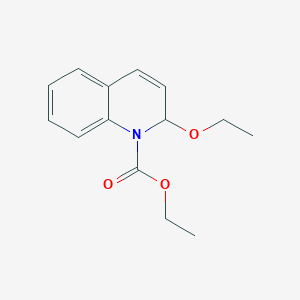

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Descripción general

Descripción

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is a stable and readily available reagent primarily used in the synthesis of amides and peptides. It is known for its high yield in peptide synthesis and is soluble in an aqueous medium containing organic solvents but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline involves the reaction of quinoline with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an organic solvent like chloroform, followed by evaporation and recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Hydrolysis Pathways

EEDQ undergoes hydrolysis through a pH-dependent mechanism involving its protonated form (pKa = 4.22) reacting with water or hydroxide ions . The reaction follows second-order kinetics, with rate constants influenced by substituents:

- 1-Aryl/alkyl-oxycarbonyl groups enhance reactivity (e.g., a 160-fold rate increase with pKa = 2.3 for derivative 14H+) .

- 2-Cyano or 3,4-dihydroquinoline analogs show reduced activity due to lower basicity .

The hydrolysis produces quinoline derivatives and releases CO₂, as confirmed by isotopic labeling experiments .

Reactions with Nucleophiles

EEDQ reacts with nucleophiles (e.g., amines, acetate) via a "bell-shaped" rate-pH profile :

| Nucleophile | Optimal pH | Mechanism |

|---|---|---|

| Acetate | 4.0–5.0 | EEDQH⁺ + AcO⁻ → Acetylated product |

| Amines | 7.5–8.5 | EEDQH⁺ + RNH₂ → Amide formation |

Notable Observations :

- Trifluoroethylamine reacts 3× faster than acetate due to higher nucleophilicity .

- Buffer components (e.g., HEPES) can participate in side reactions at high concentrations .

Substituent Effects on Reactivity

Modifications to EEDQ’s structure significantly alter its reactivity:

| Substituent | pKa (H⁺) | Relative Rate |

|---|---|---|

| 1-Ethoxycarbonyl | 4.22 | 1.0 (baseline) |

| 1-Benzyloxycarbonyl | 2.3 | 160 |

| 2-Cyano (Reissert) | <1.0 | 0.01 |

Data from kinetic studies of substituted analogs .

Electron-withdrawing groups at position 1 increase electrophilicity, while 2-alkoxy groups stabilize the transition state via resonance .

Biochemical Interactions

EEDQ acts as an irreversible antagonist for:

- Dopamine Receptors : Covalently modifies D₁/D₂ subtypes (IC₅₀ = 0.95 µM) .

- 5-HT₂C Serotonin Receptors : Blocks ligand binding (Kd = 12 nM) without affecting 5-HT₁A sites .

Mechanistic Insight :

Alkylation occurs at conserved glutamate residues in transmembrane domains, as shown by radioligand displacement assays .

Comparative Analysis with Other Coupling Reagents

| Reagent | Yield (%) | Racemization Risk | Stability |

|---|---|---|---|

| EEDQ | 85–92 | Low | Moderate |

| HATU | 90–95 | Negligible | High |

| DCC | 70–80 | High | Low |

Aplicaciones Científicas De Investigación

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline involves its role as a coupling agent. It activates carboxyl groups, facilitating the formation of peptide bonds. The compound reacts with nucleophiles, such as amines, to form stable amide bonds. This reaction is crucial in peptide synthesis, where the compound ensures high yield and specificity .

Comparación Con Compuestos Similares

Similar Compounds

N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis.

N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric properties.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble coupling agent.

Uniqueness

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is unique due to its high reactivity and stability. Unlike other coupling agents, it provides high yields without racemization, making it ideal for synthesizing peptides with precise stereochemistry .

Actividad Biológica

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is a heterocyclic compound notable for its diverse biological activities, particularly in neuropharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

EEDQ is characterized by the following structural features:

- Chemical Formula : C₁₄H₁₇NO

- Molecular Weight : 231.29 g/mol

- pKa : 4.22, indicating high basicity and reactivity in various chemical environments.

EEDQ functions primarily as an irreversible antagonist of dopamine receptors. Its mechanism involves binding to dopamine receptors, thereby preventing dopamine from exerting its signaling effects. This property makes EEDQ a valuable tool in studying dopamine-related pathways and receptor interactions.

Key Mechanisms:

- Receptor Inactivation : EEDQ binds irreversibly to dopamine receptors, which inhibits their function and allows researchers to study the effects of receptor inactivation on physiological responses.

- Peptide Synthesis : EEDQ can couple acylamino acids with amino acid esters without racemization, showcasing its utility in organic synthesis and medicinal chemistry.

Neuropharmacology

EEDQ has been extensively studied for its effects on serotonin (5-HT) receptors and dopamine pathways:

-

Dopamine Receptor Antagonism :

- EEDQ has been shown to inhibit ultrasonic vocalization in rats, which is mediated by 5-HT1A and 5-HT2 receptors. The effective dose for this inhibition was found to be approximately .

- Studies indicate that EEDQ can decrease binding affinity at these receptors, providing insights into their functional dynamics .

- Serotonin Receptor Modulation :

Synthesis Applications

EEDQ is utilized in organic synthesis due to its ability to form mixed anhydride intermediates that are highly reactive towards nucleophiles. This property is particularly beneficial for peptide bond formation:

- Peptide Coupling : EEDQ facilitates the coupling of acyl-L-amino acids with various amines, yielding optically pure products with minimal racemization .

Study 1: Inhibition of Ultrasonic Vocalization

A study evaluated the role of EEDQ in mediating foot-shock-induced ultrasonic vocalization in rats. The results indicated a dose-dependent inhibition of vocalization when pre-treated with EEDQ, supporting its role as a serotonin receptor antagonist .

Study 2: Peptide Synthesis Efficiency

Research focused on the efficiency of EEDQ in coupling reactions showed that while it produced high yields of anilides from acyl-L-amino acids, some reactions led to partial racemization under specific conditions. This study emphasized the need for optimizing reaction conditions to maximize yield and purity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | Similar ethoxy and carbonyl groups | Irreversible dopamine receptor antagonist |

| 3-Ethoxycarbonyl-3-methylquinoline | Contains a methyl group at position 3 | Different reactivity profile due to methyl substitution |

| Ethyl 1,2-dihydroquinoline-1-carboxylate | Lacks ethoxy substituents | More straightforward reactivity without steric hindrance |

This table illustrates the structural diversity within the quinoline family while highlighting the unique properties of EEDQ concerning its basicity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), and how can its purity be validated?

- Methodological Answer : EEDQ is typically synthesized via condensation reactions under reflux conditions. For example, ethyl 3-aryl-2-cyanoacrylates can react with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in dimethylformamide (DMF) with triethylamine as a base, followed by neutralization and recrystallization in ethanol . Purity validation requires a combination of techniques:

- HPLC for assessing chemical homogeneity (≥99% purity) .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on ethoxy and carbonyl group signals .

- Melting point analysis to compare with literature values (if available) .

Q. What are the primary applications of EEDQ in organic synthesis?

- Methodological Answer : EEDQ is widely used as a coupling reagent in peptide synthesis and for activating carboxylic acids. Its ethoxycarbonyl group facilitates the formation of active intermediates (e.g., mixed carbonates), enabling amide bond formation under mild conditions. Researchers should optimize solvent polarity (e.g., DMF or dichloromethane) and stoichiometry to minimize side reactions .

Q. How should researchers handle and store EEDQ to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group .

- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse with copious water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during EEDQ characterization?

- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. To address this:

- Cross-validate : Use complementary techniques (e.g., FT-IR for functional groups, HRMS for molecular ion confirmation) .

- Literature comparison : Match spectral data with peer-reviewed studies (e.g., CAS 16357-59-8) .

- Repeat under controlled conditions : Ensure anhydrous solvents and degassed systems to prevent degradation .

Q. What mechanistic insights explain EEDQ’s role in facilitating carboxylate activation?

- Methodological Answer : EEDQ acts via a two-step mechanism:

Nucleophilic attack : The quinoline nitrogen abstracts a proton, forming a reactive ethoxycarbonyl oxazolium intermediate.

Carboxylate activation : The intermediate reacts with carboxylic acids to generate active esters, enabling coupling with amines.

- Experimental validation : Monitor reaction progress using in-situ IR to track carbonyl stretching frequency shifts .

Q. How can researchers optimize EEDQ-mediated reaction yields in sterically hindered systems?

- Methodological Answer :

- Solvent optimization : Use low-polarity solvents (e.g., THF) to reduce side reactions.

- Catalyst screening : Additives like DMAP (4-dimethylaminopyridine) can enhance reactivity in bulky environments .

- Temperature control : Maintain 0–25°C to balance activation energy and decomposition rates .

Q. What safety protocols are critical for scaling up EEDQ-involved exothermic reactions?

- Methodological Answer :

- Thermal monitoring : Use jacketed reactors with temperature probes to detect exotherms.

- Ventilation : Install scrubbers to neutralize volatile byproducts (e.g., CO₂ from carbonate decomposition) .

- Waste disposal : Follow hazardous waste guidelines for quinoline derivatives, including neutralization before incineration .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and observed yields in EEDQ-based syntheses?

- Methodological Answer :

- Identify bottlenecks : Use LC-MS to detect unreacted starting materials or intermediates.

- Kinetic studies : Vary reaction time/temperature to map yield vs. degradation curves .

- Byproduct analysis : Isolate side products via column chromatography and characterize to refine reaction pathways .

Q. What strategies validate the absence of dihydroquinoline tautomers in EEDQ solutions?

- Methodological Answer :

Propiedades

IUPAC Name |

ethyl 2-ethoxy-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQLYSROISKDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871969 | |

| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | EEDQ | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16357-59-8 | |

| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EEDQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016357598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EEDQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O971AN19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.